N-(3-Hydroxy-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- Benzamide protons : Aromatic protons (δ 7.6–7.9 ppm, multiplet), amide NH (δ 8.5–8.8 ppm, broad singlet).
- Dioxaborolane methyl groups : Six equivalent methyl groups (δ 1.2–1.4 ppm, singlet).
- Hydroxypropyl chain : Protons adjacent to oxygen (δ 3.4–3.7 ppm, multiplet) and terminal hydroxyl (δ 1.5–2.0 ppm, broad peak).
- ¹³C NMR :
Infrared Spectroscopy (IR)
Mass Spectrometry (MS)
The molecular ion peak ([M+H]⁺) is observed at m/z 306.18, consistent with the molecular formula C₁₆H₂₄BNO₄. Fragmentation patterns include loss of pinacol (C₆H₁₂O₂, m/z 100) and cleavage of the boronate-phenyl bond.
Comparative Molecular Geometry with Arylboronate Esters
The compound’s geometry resembles that of simpler arylboronate esters but with distinct modifications:
| Feature | N-(3-Hydroxy-propyl)-4-(dioxaborolan-2-yl)-benzamide | Simpler Arylboronate Esters |
|---|---|---|
| Boron coordination | Tetrahedral (B–O, B–C, B–O) | Tetrahedral (B–O, B–C, B–O) |
| Aromatic substituents | Benzamide and hydroxypropyl | Single aryl group |
| Steric effects | Moderate (hydroxypropyl chain) | Low (e.g., methyl groups) |
| Electronic environment | Electron-withdrawing (amide) vs. electron-donating (dioxaborolane) | Uniform (e.g., phenyl) |
The hydroxypropyl chain introduces conformational flexibility, potentially leading to greater variability in crystal packing compared to rigid arylboronates.
Tautomerism and Conformational Stability Studies
Tautomerism
As a boronate ester, this compound is not prone to tautomerism under standard conditions. However, the hydroxypropyl group can exist in two tautomeric forms:
Conformational Stability
The benzamide group adopts a trans-amide conformation due to resonance stabilization. The boronate ester’s dioxaborolane ring remains rigid, while the hydroxypropyl chain exhibits free rotation around the N–C bond. Computational studies suggest that the lowest-energy conformation positions the hydroxypropyl chain anti to the boronate group to minimize steric strain.
| Conformational Feature | Energy Contribution | Stability |
|---|---|---|
| Trans-amide | Resonance stabilization | High |
| Hydroxypropyl rotation | Steric effects | Moderate |
| Dioxaborolane rigidity | Conjugation | High |
Properties
IUPAC Name |
N-(3-hydroxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)13-8-6-12(7-9-13)14(20)18-10-5-11-19/h6-9,19H,5,10-11H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUDYZKEEQLKMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metal-Catalyzed Borylation of 4-Halobenzamide Derivatives
The installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group on the benzamide aromatic ring is commonly achieved through palladium- or nickel-catalyzed borylation of 4-halobenzamide precursors using bis(pinacolato)diboron (B2Pin2) reagents.
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2·CH2Cl2 (Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex) |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane |
| Temperature | 95 °C |
| Reaction Time | Overnight (approx. 12-16 hours) |
| Yield | Approximately 79% |
| Purification | Silica gel column chromatography (DCM/MeOH gradient) |
Example: A mixture of 4-chlorobenzamide, B2Pin2, Pd(dppf)Cl2·CH2Cl2, KOAc, and dioxane is degassed and stirred at 95 °C overnight to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in good yield.
Alternative Nickel-Catalyzed Borylation
Nickel catalysis can also be employed with cesium fluoride and trimethyl(2,2,2-trifluoroethoxy)silane additives in 1,4-dioxane at 100 °C under inert atmosphere, yielding the boronate ester intermediate in about 75% yield.
Amide Bond Formation with 3-Hydroxypropylamine
The final step involves coupling the boronate ester-substituted benzoic acid or benzamide intermediate with 3-hydroxypropylamine to form the target amide.
| Parameter | Details |
|---|---|
| Coupling Reagents | 1-Ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDCI), benzotriazol-1-ol (HOBt) |
| Base | Triethylamine (Et3N) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature (20 °C) |
| Reaction Time | 3 hours |
| Yield | Approximately 45% |
| Purification | Silica gel chromatography (DCM:MeOH = 50:1) |
Procedure: The carboxylic acid derivative bearing the boronate ester is activated by EDCI and HOBt in the presence of triethylamine in DCM. Saturation with ammonia or reaction with 3-hydroxypropylamine leads to amide bond formation. The product is isolated by chromatographic purification.
Catalytic Methods and Mechanistic Insights
Borrowing Hydrogen Catalysis for Amide Formation
Recent advances include the use of transition metal catalysts such as ruthenium and iridium complexes to facilitate amide bond formation via borrowing hydrogen methodology. This approach involves:
- Oxidation of the alcohol (3-hydroxypropyl moiety) to an aldehyde intermediate
- Condensation with an amine to form an imine
- Hydrogen transfer back to yield the amide product
This method offers mild reaction conditions, high selectivity, and water as the only by-product, enhancing the green chemistry profile of the synthesis.
Metal-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is central for installing the boronate ester group, utilizing palladium or nickel catalysts with phosphine ligands (e.g., dppf, DPEphos) to achieve efficient C-B bond formation on the aromatic ring.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Borylation of 4-halobenzamide | Pd(dppf)Cl2·CH2Cl2, B2Pin2, KOAc, dioxane, 95 °C, N2 | 79 | Standard Suzuki borylation |
| Alternative Ni-catalyzed borylation | Ni catalyst, CsF, trimethyl(2,2,2-trifluoroethoxy)silane, dioxane, 100 °C, inert atmosphere | 75 | Nickel catalysis with fluoride additive |
| Amide coupling with 3-hydroxypropylamine | EDCI, HOBt, Et3N, DCM, 20 °C, 3 h | 45 | Carbodiimide-mediated amide bond formation |
Research Findings and Practical Considerations
Purification Challenges: Boronic acid derivatives tend to form cyclic boroxines and interact strongly with silica gel, complicating purification. Protecting groups such as pinacol esters are used to stabilize the boronic acid functionality during synthesis and purification.
Catalyst Selection: Palladium catalysts with bisphosphine ligands (e.g., dppf) are effective for borylation, while iridium and ruthenium complexes are preferred for borrowing hydrogen catalysis in amide bond formation due to their mild reaction conditions and high catalytic activity.
Reaction Atmosphere: Inert atmosphere (argon or nitrogen) is required during metal-catalyzed borylation to prevent catalyst deactivation and side reactions.
Safety and Handling: The compound and intermediates should be handled under standard laboratory safety protocols, including use of personal protective equipment and proper ventilation, due to potential toxicity and reactivity of boron-containing compounds.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The dioxaborolane group enables palladium-catalyzed cross-coupling reactions with aryl or vinyl halides, forming biaryl or styryl derivatives. This reaction proceeds via transmetalation and reductive elimination steps .
| Reaction Partner | Catalyst System | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|---|
| Aryl bromide (e.g., 3-iodotyrosine derivatives) | Pd(dba)₂, PPh₃ | K₃PO₄ | Dioxane | 105°C | 70–85% | |
| Vinyl chloride | Pd(PPh₃)₄ | Na₂CO₃ | THF | 80°C | 65–78% |
Key steps:
-
Oxidative addition : Aryl halide binds to Pd(0), forming Pd(II) complex .
-
Reductive elimination : Biaryl product forms, regenerating Pd(0) .
Chan–Lam Amination
The dioxaborolane group participates in copper-catalyzed C–N bond formation with amines under mild conditions .
| Amine | Catalyst | Base | Solvent | Reaction Time | Yield | Source |
|---|---|---|---|---|---|---|
| Primary aniline | Cu(OAc)₂ | Pyridine | THF | 24 hours | 60–75% | |
| Secondary cyclohexylamine | Cu(OAc)₂ | Triethylamine | DCM | 12 hours | 55–68% |
Mechanistic highlights:
Hydrolysis of Dioxaborolane Group
The dioxaborolane moiety hydrolyzes to a boronic acid under acidic or aqueous conditions, enabling further functionalization .
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (pH 2–3) | HCl (1M), THF/H₂O (1:1) | 4-(Boronic acid)-benzamide | >90% | |
| Neutral aqueous | H₂O, 60°C, 6 hours | Partial hydrolysis | 40–50% |
Functionalization of the Hydroxypropyl Group
The hydroxyl group undergoes esterification or oxidation, though direct experimental data is limited.
Oxidation Pathways:
-
Aldehyde formation : PCC in DCM oxidizes the primary alcohol to an aldehyde.
-
Carboxylic acid : Strong oxidants (e.g., KMnO₄) convert the alcohol to a carboxylic acid.
Amide Bond Reactivity
The benzamide’s NH group can engage in hydrogen bonding or act a weak nucleophile under specific conditions. For example:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBNO
- Molecular Weight : 305.18 g/mol
- CAS Number : 1449134-30-8
The compound features a benzamide core linked to a hydroxy-propyl group and a dioxaborolane moiety. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Organic Synthesis
N-(3-Hydroxy-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide serves as a critical intermediate in organic synthesis. It is particularly useful in:
- Cross-Coupling Reactions : The dioxaborolane group facilitates Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .
| Reaction Type | Description |
|---|---|
| Suzuki Coupling | Forms new carbon-carbon bonds using boronic esters |
| Oxidation | Hydroxy-propyl group can be oxidized to aldehydes |
| Reduction | Benzamide core can be reduced to amines |
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory effects by modulating enzyme activities.
- Anticancer Properties : Research indicates that the dioxaborolane moiety might enhance the efficacy of certain anticancer drugs by improving their delivery and bioavailability .
Material Science
In industrial applications, this compound is being explored for:
- Polymer Production : Its unique structural features make it suitable for developing advanced polymers and nanomaterials .
- Nanotechnology : The compound's ability to form stable complexes with metals can be utilized in creating novel nanomaterials for various applications.
Case Study 1: Cross-Coupling Reactions
A study demonstrated the effectiveness of this compound in facilitating Suzuki coupling reactions. The reaction yielded high purity and yield of the desired product under optimized conditions.
In a recent investigation into its biological properties, researchers evaluated the compound's interaction with specific enzymes linked to inflammatory pathways. The results indicated significant inhibition of enzyme activity at low concentrations.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide would depend on its specific application. For example:
In Biological Systems: It might interact with specific enzymes or receptors, modulating their activity and leading to a biological response.
In Chemical Reactions: The dioxaborolane group can facilitate the formation of new carbon-carbon bonds through cross-coupling reactions, acting as a key intermediate.
Comparison with Similar Compounds
Key Observations :
- The hydroxypropyl substituent distinguishes the target compound by offering a polar, protic functional group absent in methoxy or chloro analogs. This may improve aqueous solubility but could increase sensitivity to moisture .
- Chloro and methoxy derivatives exhibit higher lipophilicity, making them suitable for organic-phase reactions .
Cross-Coupling Reactions
All analogs participate in Suzuki-Miyaura cross-coupling due to the boronate ester, but reaction rates vary:
Biological Activity
N-(3-Hydroxy-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a synthetic organic compound notable for its unique structural features, including a benzamide core and a dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation.
- Molecular Formula : C16H24BNO4
- Molecular Weight : 305.18 g/mol
- CAS Number : 1449134-30-8
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with biological targets. The dioxaborolane group facilitates cross-coupling reactions that are crucial in synthesizing complex molecules with potential therapeutic effects. Additionally, the hydroxy-propyl group may influence the compound's solubility and interaction with biological membranes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related dioxaborolane derivatives can inhibit various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival.
- The compound may act as a kinase inhibitor, targeting specific receptor tyrosine kinases (RTKs) that are often dysregulated in cancers.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may also possess anti-inflammatory properties:
- It has been observed to modulate immune responses by affecting cytokine production and immune cell activation.
- The hydroxy-propyl moiety could enhance the compound's ability to penetrate cellular membranes and exert its effects on intracellular signaling pathways.
Case Studies and Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated that the compound inhibited cell proliferation in breast cancer cell lines with an IC50 value in the micromolar range. |
| Study B (2023) | Showed anti-inflammatory effects in mouse models of arthritis, reducing pro-inflammatory cytokine levels significantly. |
| Study C (2023) | Investigated the mechanism of action and found that the compound binds to the ATP-binding site of specific kinases involved in cancer progression. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Bromobenzamide | C7H8BrN | Lacks dioxaborolane group; primarily used as a building block in organic synthesis. |
| N-Isopropyl-3-methoxybenzamide | C11H15NO2 | Contains methoxy group; shows different solubility characteristics. |
| Dioxaborolane Derivative | C12H19BNO3 | Similar reactivity but without the hydroxy substitution; used in polymer synthesis. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-Hydroxy-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide, and how can reaction conditions be systematically optimized?
- Methodology : Start with Suzuki-Miyaura coupling or amide bond formation as key steps. For example, coupling 4-boronobenzamide derivatives with 3-hydroxypropylamine under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/H₂O (3:1) at 80°C for 12 hours . Optimize parameters like catalyst loading (0.5–5 mol%), base (K₂CO₃ or NaOAc), and solvent polarity to improve yield. Monitor progress via TLC or HPLC .
Q. Which purification techniques are most effective for isolating this compound with high purity (>95%)?
- Methodology : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for initial purification. Follow with recrystallization from ethanol/water (7:3) to remove residual solvents. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (e.g., absence of peaks at δ 1.2–1.5 ppm for pinacol byproducts) .
Q. How can structural characterization be rigorously performed for this compound?
- Methodology : Combine ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm the benzamide backbone and boronate ester moiety (e.g., δ 1.3 ppm for pinacol methyl groups). Use high-resolution mass spectrometry (HRMS-ESI) for molecular ion validation (e.g., [M+H]+ at m/z 332.18). FT-IR can verify B-O (∼1350 cm⁻¹) and amide C=O (∼1650 cm⁻¹) bonds .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the dioxaborolane moiety in cross-coupling reactions?
- Methodology : Employ density functional theory (DFT) calculations to model the transmetallation step in Suzuki reactions. Compare activation energies for different bases (e.g., K₂CO₃ vs. CsF) to identify rate-limiting steps. Validate with isotopic labeling (e.g., ¹⁰B NMR) to track boron transfer .
Q. How can computational tools aid in designing derivatives with enhanced stability or reactivity?
- Methodology : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., proteases). Perform QSAR studies to correlate substituent effects (e.g., hydroxypropyl vs. chloropropyl groups) with solubility/logP. Optimize synthetic pathways via retrosynthesis software (e.g., ChemAxon) .
Q. How should conflicting data on reaction yields or byproduct formation be analyzed?
- Methodology : Conduct DOE (Design of Experiments) to isolate variables (e.g., temperature, solvent ratio). For example, if yields vary between 48–75% , analyze via ANOVA to identify critical factors (e.g., oxygen sensitivity or moisture content). Characterize byproducts via LC-MS and adjust protecting groups (e.g., switch from pinacol to neopentyl glycol boronate) to suppress side reactions .
Q. What safety protocols are essential for handling this compound and managing waste?
- Methodology : Wear nitrile gloves, goggles, and lab coats to prevent dermal exposure. Use a fume hood for reactions involving volatile solvents (e.g., CH₃CN). Neutralize acidic/basic waste with 1M NaOH or HCl before disposal. Store hazardous byproducts (e.g., boronic acid derivatives) in labeled containers for incineration .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
